molecular formula C12H12O2 B13593356 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid CAS No. 2376514-25-7

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid

Cat. No.: B13593356
CAS No.: 2376514-25-7
M. Wt: 188.22 g/mol
InChI Key: ODQYJDKROKYGQS-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with a carboxylic acid functional group attached to the indene ring. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method is the reaction of indene derivatives with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid exerts its effects depends on its interactions with molecular targets. The spirocyclic structure can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
  • 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid

Uniqueness

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid is unique due to the position of the carboxylic acid group on the indene ring. This positional difference can significantly impact its chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

2376514-25-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,1'-cyclopropane]-5-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-11(14)9-2-1-8-3-4-12(5-6-12)10(8)7-9/h1-2,7H,3-6H2,(H,13,14)

InChI Key

ODQYJDKROKYGQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C1C=CC(=C3)C(=O)O

Origin of Product

United States

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